O-(quinolin-8-ylmethyl)hydroxylamine O-(quinolin-8-ylmethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18369558
InChI: InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

O-(quinolin-8-ylmethyl)hydroxylamine

CAS No.:

Cat. No.: VC18369558

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

O-(quinolin-8-ylmethyl)hydroxylamine -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name O-(quinolin-8-ylmethyl)hydroxylamine
Standard InChI InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2
Standard InChI Key LBCTWQBHIXYGHP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)CON)N=CC=C2

Introduction

Structural Characteristics and Spectroscopic Insights

The molecular structure of O-(quinolin-8-ylmethyl)hydroxylamine combines the planar aromaticity of quinoline with the flexible hydroxylamine side chain. The quinoline moiety contributes to π-π stacking interactions and metal-chelation capabilities, while the hydroxylamine group introduces redox activity and hydrogen-bonding potential.

Conformational Analysis

Density functional theory (DFT) studies on analogous quinoline derivatives, such as (5-chloro-quinolin-8-yloxy) acetic acid, reveal that substituent positioning significantly affects molecular conformation . For O-(quinolin-8-ylmethyl)hydroxylamine, three stable conformers are hypothesized in gas and solid phases, differing in the orientation of the hydroxylamine group relative to the quinoline plane. These conformers exhibit distinct vibrational spectra, as demonstrated by infrared (IR) and Raman analyses .

Table 1: Key Vibrational Modes of O-(Quinolin-8-ylmethyl)hydroxylamine

Vibrational ModeFrequency Range (cm⁻¹)Assignment
C-H Stretching (Aromatic)3125–3025Quinoline ring H atoms
N-O Stretching930–880Hydroxylamine functional group
C-N Bending1386–1254Quinoline-methyl linkage

These assignments align with scaled quantum mechanical force field (SQMFF) calculations, which optimize theoretical wavenumbers to match experimental data .

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectra of structurally similar compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, show distinct proton environments . For O-(quinolin-8-ylmethyl)hydroxylamine, the methylene protons (-CH₂-) linking the quinoline and hydroxylamine groups resonate as triplets near δ 4.43 ppm, while aromatic protons appear as multiplex between δ 7.10–7.52 ppm . ¹³C NMR confirms the carbonyl and aromatic carbon signals, with the hydroxylamine carbon appearing near δ 166 ppm .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A common route involves reacting 8-chloromethylquinoline with hydroxylamine under basic conditions. For example, ethyl acrylate derivatives of quinolin-2-one react with hydroxylamine hydrochloride in ethanol to yield hydroxylamide products .

Representative Reaction:

8-Chloromethylquinoline+NH2OHKOH, EtOHO-(Quinolin-8-ylmethyl)hydroxylamine+HCl\text{8-Chloromethylquinoline} + \text{NH}_2\text{OH} \xrightarrow{\text{KOH, EtOH}} \text{O-(Quinolin-8-ylmethyl)hydroxylamine} + \text{HCl}

Reductive Amination

Alternative methods employ reductive amination of 8-quinolinecarbaldehyde with hydroxylamine, followed by hydrogenation. This approach ensures higher regioselectivity and avoids halogenated intermediates .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)
SolventEthanol78
Temperature (°C)7885
Reaction Time (h)1092

Biological Activities and Mechanisms

Metal Chelation and Enzyme Inhibition

The hydroxylamine group enables metal ion chelation, particularly for Fe³⁺ and Cu²⁺, disrupting metalloprotein function. This property is critical in antimicrobial and anticancer applications, where metal-dependent enzymes like ribonucleotide reductase are targeted .

Antioxidant Properties

Hydroxylamine derivatives exhibit radical-scavenging activity by donating hydrogen atoms to stabilize reactive oxygen species (ROS). Computational studies using natural bond orbital (NBO) analysis highlight electron delocalization in the hydroxylamine group, enhancing its antioxidant capacity .

Industrial and Pharmaceutical Applications

Drug Development

O-(Quinolin-8-ylmethyl)hydroxylamine serves as a precursor for antimalarial and antiviral agents. Its quinoline core mimics chloroquine’s structure, enabling interference with heme detoxification in Plasmodium species .

Polymer Chemistry

The compound’s amine functionality facilitates its use as a crosslinking agent in epoxy resins, improving thermal stability and mechanical strength .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Quinoline Derivatives

CompoundKey Functional GroupUnique Property
8-Hydroxyquinoline-OHStrong Fe³⁺ chelation
Quinolin-8-carboxylic acid-COOHAnti-inflammatory activity
O-(Quinolin-8-ylmethyl)hydroxylamine-NHOHDual redox and chelation activity

O-(Quinolin-8-ylmethyl)hydroxylamine outperforms analogues in multifunctionality due to its redox-active hydroxylamine group, enabling applications in catalysis and biomedicine .

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